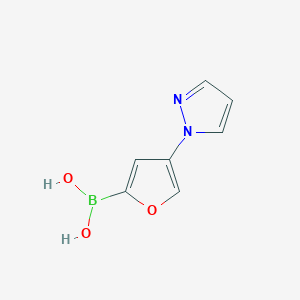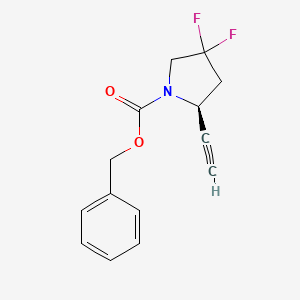
Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound characterized by its unique structural features It contains a benzyl group, an ethynyl group, and a difluoropyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents under controlled conditions.
Ethynylation: The ethynyl group is added through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Benzylation: The final step involves the benzylation of the pyrrolidine ring using benzyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them into hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function. The difluoropyrrolidine moiety may interact with enzymes, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Benzyl (S)-2-ethynylpyrrolidine-1-carboxylate: Lacks the difluoro groups, resulting in different reactivity and biological activity.
Benzyl (S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate: Contains only one fluorine atom, leading to distinct chemical properties.
Benzyl (S)-2-ethynyl-4,4-dichloropyrrolidine-1-carboxylate:
Uniqueness: The presence of both ethynyl and difluoro groups in Benzyl (S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate imparts unique chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H13F2NO2 |
|---|---|
分子量 |
265.25 g/mol |
IUPAC名 |
benzyl (2S)-2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H13F2NO2/c1-2-12-8-14(15,16)10-17(12)13(18)19-9-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2/t12-/m1/s1 |
InChIキー |
ZXQGLKHRZSVGKH-GFCCVEGCSA-N |
異性体SMILES |
C#C[C@@H]1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
正規SMILES |
C#CC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B13321993.png)
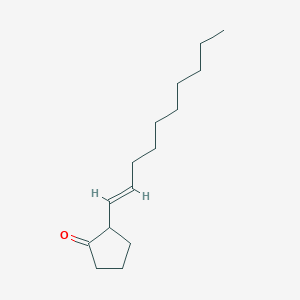

![[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13322009.png)
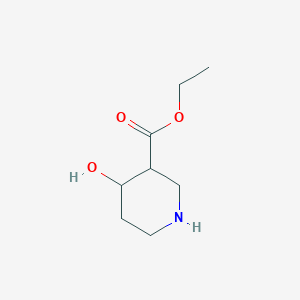
![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)
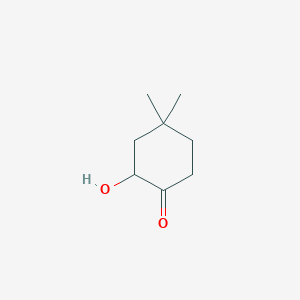
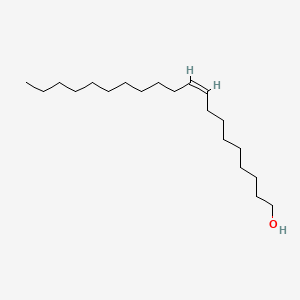
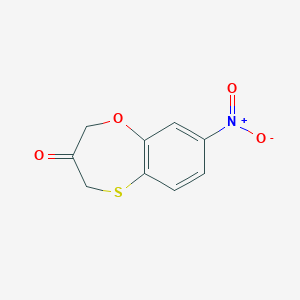
![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
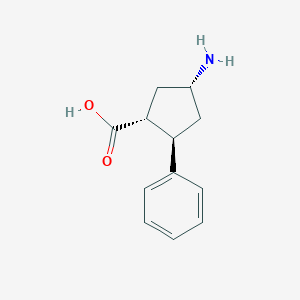
![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)
